molecular formula C12H18BrNO B13287111 2-{[1-(3-Bromophenyl)ethyl]amino}butan-1-ol

2-{[1-(3-Bromophenyl)ethyl]amino}butan-1-ol

Cat. No.: B13287111
M. Wt: 272.18 g/mol
InChI Key: BMVSLGUTGCFEDA-UHFFFAOYSA-N
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Description

2-{[1-(3-Bromophenyl)ethyl]amino}butan-1-ol is an organic compound with the molecular formula C12H18BrNO It is a brominated derivative of phenylethylamine and contains both amine and alcohol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-Bromophenyl)ethyl]amino}butan-1-ol typically involves the reaction of 3-bromophenylacetone with butylamine under controlled conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-Bromophenyl)ethyl]amino}butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to remove the bromine atom, yielding a dehalogenated product.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium iodide (NaI) in acetone for halogen exchange

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Dehalogenated amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-{[1-(3-Bromophenyl)ethyl]amino}butan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1-(3-Bromophenyl)ethyl]amino}butan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s amine group can form hydrogen bonds and ionic interactions with biological molecules, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(2-Bromophenyl)ethyl]amino}butan-1-ol
  • 2-{[1-(4-Bromophenyl)ethyl]amino}butan-1-ol
  • 2-{[1-(3-Chlorophenyl)ethyl]amino}butan-1-ol

Uniqueness

2-{[1-(3-Bromophenyl)ethyl]amino}butan-1-ol is unique due to the position of the bromine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. The specific arrangement of functional groups in this compound may result in distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H18BrNO

Molecular Weight

272.18 g/mol

IUPAC Name

2-[1-(3-bromophenyl)ethylamino]butan-1-ol

InChI

InChI=1S/C12H18BrNO/c1-3-12(8-15)14-9(2)10-5-4-6-11(13)7-10/h4-7,9,12,14-15H,3,8H2,1-2H3

InChI Key

BMVSLGUTGCFEDA-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NC(C)C1=CC(=CC=C1)Br

Origin of Product

United States

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